Product packaging for 2-Chloro-3-fluorophenylZinc bromide(Cat. No.:)

2-Chloro-3-fluorophenylZinc bromide

Cat. No.: B14884217
M. Wt: 274.8 g/mol
InChI Key: VHIHSKYJDKRMLY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-fluorophenylzinc bromide is an organometallic reagent supplied as a 0.5M solution in tetrahydrofuran (THF), with the CAS number 2488 . This air-sensitive compound belongs to the class of 2-fluoroaryl organozinc halides and serves as a versatile building block in synthetic organic chemistry, particularly for the construction of complex molecules via transition-metal-catalyzed cross-coupling reactions . Its primary research value lies in the introduction of a 2-chloro-3-fluorophenyl moiety onto target structures, a motif of significant interest in the development of Active Pharmaceutical Ingredients (APIs) and other fine chemicals . The simultaneous presence of chlorine and fluorine atoms on the aromatic ring allows for further selective functionalization, enabling sophisticated sequential synthesis strategies. Organozinc reagents of this type are notably reactive in Negishi cross-couplings, where they interact with various palladium catalysts to form new carbon-carbon bonds with aryl or alkenyl electrophiles . This makes them indispensable for synthesizing fluorinated phenylalanine analogues and other complex, fluorinated bio-active molecules for pharmaceutical and agrochemical research . The stability of the carbon-zinc bond offers superior functional group tolerance compared to more reactive organometallics like Grignard reagents, providing synthetic chemists with a powerful tool for constructing sterically demanding and highly functionalized scaffolds. This reagent is intended for use by qualified laboratory personnel. It is hygroscopic and air-sensitive, requiring handling under an inert atmosphere such as argon or nitrogen. Store at recommended temperatures and refer to the Safety Data Sheet (SDS) before use. FOR RESEARCH USE ONLY. Strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClFZn B14884217 2-Chloro-3-fluorophenylZinc bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrClFZn

Molecular Weight

274.8 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-fluorobenzene-6-ide

InChI

InChI=1S/C6H3ClF.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1-2,4H;1H;/q-1;;+2/p-1

InChI Key

VHIHSKYJDKRMLY-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=C(C(=C1)F)Cl.[Zn+]Br

Origin of Product

United States

Ii. Synthetic Methodologies for 2 Chloro 3 Fluorophenylzinc Bromide

Direct Oxidative Addition of Activated Zinc Metal to 1-Bromo-2-chloro-3-fluorobenzene

The most direct route to 2-Chloro-3-fluorophenylzinc bromide involves the oxidative addition of zinc metal to 1-bromo-2-chloro-3-fluorobenzene. This reaction is contingent on the activation of the zinc metal to overcome its inherent low reactivity. wikipedia.org

To facilitate the oxidative addition, the zinc metal must be activated. Common methods include the use of a zinc-copper couple or the highly reactive Rieke zinc. wikipedia.orgriekemetals.com

Rieke Zinc: This form of activated zinc is generated by the reduction of a zinc(II) salt, such as zinc chloride, with a potent reducing agent like lithium naphthalenide or sodium metal. nih.govnih.gov The resulting finely divided and highly reactive zinc powder readily undergoes oxidative addition with a variety of organic halides, including those that are typically unreactive towards commercial zinc dust. riekemetals.comnih.gov The reactivity of Rieke zinc can be influenced by the salts present in the supernatant from its preparation. nih.gov

Zinc-Copper Couple: This is another established method for activating zinc. It is prepared by treating zinc dust with a copper(I) salt, typically copper(I) cyanide or copper(I) iodide. The presence of copper facilitates the electronic processes involved in the oxidative addition.

Activation MethodPrecursorReducing/Activating AgentKey Features
Rieke Zinc Zinc(II) Halide (e.g., ZnCl2)Lithium naphthalenide, Sodium metalHighly reactive, fine powder; effective for unreactive halides. riekemetals.comnih.gov
Zinc-Copper Couple Zinc dustCopper(I) salt (e.g., CuCN, CuI)Enhances reactivity of zinc for oxidative addition. wikipedia.org

Table 1: Common Zinc Activation Methods

The insertion of zinc into a carbon-halogen bond is a type of oxidative addition reaction. csbsju.edu In this process, the zinc metal is oxidized from its elemental state (oxidation state 0) to Zn(II). The reaction mechanism can be influenced by the nature of the organic halide and the reaction conditions. For aryl halides, the reaction is thought to proceed through a concerted or a radical pathway.

In the context of 1-bromo-2-chloro-3-fluorobenzene, the significantly greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond ensures that the oxidative addition occurs selectively at the C-Br bond. This selectivity is crucial for the successful synthesis of this compound.

The choice of solvent plays a critical role in the efficiency of the oxidative addition reaction. Polar aprotic solvents are generally favored for their ability to solvate the forming organozinc species and facilitate the reaction. nih.govnih.gov

Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed in the synthesis of organozinc reagents. nih.govnih.govtaylorandfrancis.com

Tetrahydrofuran (THF): THF is a widely used solvent due to its ability to dissolve many organic compounds and its relatively low reactivity. It can solvate the organozinc reagent, helping to stabilize it in solution. youtube.com

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent that has been shown to accelerate the rate of oxidative addition. nih.govnih.gov This is attributed to its ability to promote the oxidative addition step itself. nih.gov

Acetonitrile: This is another polar aprotic solvent that can be used, although its reactivity in certain contexts should be considered.

Studies have shown that polar solvents can accelerate the oxidative addition step, while other additives may be more influential in the solubilization of the organozinc intermediate. nih.gov

SolventTypeKey Role in Organozinc Synthesis
Tetrahydrofuran (THF) Polar AproticGeneral purpose, good solvating properties for organozinc reagents. youtube.com
Dimethyl Sulfoxide (DMSO) Polar AproticAccelerates the rate of the oxidative addition reaction. nih.govnih.gov
Acetonitrile Polar AproticCan be used as a solvent, but potential for side reactions should be considered.

Table 2: Influence of Polar Aprotic Solvents

The addition of lithium halides, particularly lithium chloride (LiCl), has a profound effect on the formation and stability of organozinc reagents. researchgate.netnsf.govnih.gov The presence of LiCl can significantly enhance the rate of the reaction and improve the solubility of the organozinc species. nsf.govnih.gov

Influence of Solvent Systems on Oxidative Addition Efficiency

Transmetalation Routes for this compound Synthesis

An alternative to direct oxidative addition is the transmetalation of a pre-formed organometallic reagent with a zinc halide. This method is particularly useful when the direct synthesis is problematic or when a different organometallic precursor is more readily available.

A common approach involves the preparation of an organolithium or Grignard reagent from 1-bromo-2-chloro-3-fluorobenzene, followed by reaction with a zinc halide, such as zinc bromide (ZnBr₂). The driving force for this reaction is the transfer of the organic group to the more electronegative zinc center. This method offers a high degree of control and can lead to high yields of the desired organozinc reagent. youtube.com

Halogen-Zinc Exchange Reactions

Halogen-zinc exchange is a powerful and widely used method for preparing functionalized organozinc reagents. nih.govnih.gov This process involves the reaction of an aryl halide with an organozinc reagent, or with activated zinc metal, to swap the halogen atom for a zinc moiety. The reaction is particularly valuable because it can be performed under mild conditions, preserving sensitive functional groups that might not be tolerated by more reactive organolithium or Grignard reagents. nih.govnih.gov

One of the most common indirect routes to arylzinc compounds is through a two-step sequence starting with an organolithium precursor. researchgate.net First, an aryllithium reagent is generated via a lithium-halogen exchange reaction. This typically involves treating an aryl bromide or iodide with an alkyllithium reagent, such as n-butyllithium (nBuLi) or tert-butyllithium (B1211817) (tBuLi), at low temperatures. masterorganicchemistry.comresearchgate.net For the synthesis of 2-Chloro-3-fluorophenyllithium, the starting material would be 1-bromo-2-chloro-3-fluorobenzene.

The reaction proceeds as follows: Step 1: Lithium-Halogen Exchange Ar-Br + R-Li → Ar-Li + R-Br Where Ar = 2-Chloro-3-fluorophenyl

This newly formed organolithium species is highly reactive. libretexts.org The second step is the transmetalation with a zinc salt, which is detailed in section 2.2.2. The use of organolithium intermediates is efficient but requires strictly anhydrous conditions and low temperatures to avoid side reactions due to their high basicity and nucleophilicity. libretexts.orglibretexts.org

A parallel and often preferred strategy involves the use of organomagnesium precursors, commonly known as Grignard reagents. masterorganicchemistry.com The Grignard reagent, 2-Chloro-3-fluorophenylmagnesium bromide, can be prepared by the direct insertion of magnesium metal into the carbon-bromine bond of 1-bromo-2-chloro-3-fluorobenzene. The presence of activating agents or the use of highly reactive Rieke® magnesium can facilitate this process.

Alternatively, a magnesium-halogen exchange can be performed using reagents like i-PrMgCl·LiCl, known as "turbo-Grignard" reagents, which can efficiently generate the desired arylmagnesium species from an aryl bromide at low temperatures. nih.gov

Step 1: Grignard Formation or Exchange Ar-Br + Mg → Ar-MgBr or Ar-Br + i-PrMgCl·LiCl → Ar-MgCl·LiCl + i-PrBr Where Ar = 2-Chloro-3-fluorophenyl

Grignard reagents are generally less reactive and more functional-group-tolerant than their organolithium counterparts. libretexts.org The subsequent transmetalation step with a zinc halide produces the target organozinc compound. reddit.com

Salt Metathesis Reactions with Zinc(II) Halides from Aryllithium or Arylmagnesium Reagents

Salt metathesis is the core transmetalation step that converts a highly reactive organolithium or organomagnesium compound into a more stable and selective organozinc reagent. researchgate.net Once the 2-chloro-3-fluorophenyllithium or 2-chloro-3-fluorophenylmagnesium bromide has been formed, it is reacted with a zinc(II) halide, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂).

The reaction is an equilibrium process that is driven forward by the formation of a more covalent and thermodynamically stable carbon-zinc bond compared to the carbon-lithium or carbon-magnesium bond. uni-muenchen.de

Transmetalation Reaction: Ar-Li + ZnBr₂ → Ar-ZnBr + LiBr or Ar-MgBr + ZnBr₂ → Ar-ZnBr + MgBr₂ Where Ar = 2-Chloro-3-fluorophenyl

This transmetalation is typically fast, even at low temperatures. The resulting solution contains the desired this compound, along with a salt byproduct (LiBr or MgBr₂). While often used directly, the presence of these salts can sometimes influence the reactivity and solubility of the organozinc reagent in subsequent reactions. reddit.com For instance, the presence of lithium chloride from reagents like i-PrMgCl·LiCl can be beneficial, forming soluble mixed-metal species that enhance reactivity.

Table 1: Comparison of Precursors for Salt Metathesis
Precursor TypeTypical ReagentReaction ConditionsAdvantagesDisadvantages
Organolithiumn-BuLi or t-BuLiLow temperature (e.g., -78°C), anhydrous ether or THFHigh reactivity, rapid exchangeLow functional group tolerance, requires very low temperatures
OrganomagnesiumMg metal or i-PrMgCl·LiClRoom temperature or low temperature, THFBetter functional group tolerance, milder conditionsSlower formation, potential for salt precipitation issues reddit.com

Optimization of Transmetalation Conditions for Aryl Bromide Substrates

Optimizing the formation of arylzinc reagents from aryl bromides is crucial for achieving high yields and ensuring compatibility with sensitive functional groups. Several factors can be adjusted.

Solvent and Temperature: Tetrahydrofuran (THF) is the most common solvent for these reactions as it effectively solvates the organometallic species. libretexts.org The temperature is critical, especially when using organolithium intermediates, to prevent side reactions.

Additives: The addition of salts like lithium chloride (LiCl) can break up organometallic aggregates and solubilize intermediates, leading to faster and cleaner reactions. This is the principle behind the efficacy of "turbo-Grignard" reagents. nih.gov

Direct Zinc Insertion: An alternative to the two-step transmetalation is the direct oxidative addition of activated zinc metal into the carbon-bromine bond of 1-bromo-2-chloro-3-fluorobenzene. Rieke® Zinc, a highly reactive form of zinc powder, is particularly effective for this purpose, allowing the reaction to proceed under mild conditions and tolerate a wide array of functional groups. riekemetals.com

Catalysis: For less reactive aryl halides, transition-metal catalysis can be employed. For example, cobalt halides have been used to catalyze the electrochemical synthesis of arylzinc compounds from aryl bromides. organic-chemistry.org While not a transmetalation, nickel-catalyzed reductive coupling of aryl bromides with a zinc reducing agent also represents a method to form a C-C bond, though it proceeds through a different mechanism that may not involve a discrete organozinc intermediate. acs.org

Table 2: Key Optimization Strategies for Aryl Bromide Substrates
StrategyDescriptionExample Reagent/ConditionBenefit
Use of Activated ZincDirect insertion of a highly reactive form of zinc metal into the Ar-Br bond.Rieke® Zinc (Zn*)Avoids highly basic intermediates; tolerates sensitive functional groups. riekemetals.com
Salt-Assisted ExchangeIncorporating salts like LiCl to improve solubility and reactivity of Grignard reagents.i-PrMgCl·LiClEnables efficient magnesium-halogen exchange at low temperatures. nih.gov
Catalytic MethodsEmploying a transition metal to facilitate the formation of the organozinc species.Cobalt halide with a zinc anode (electrochemistry)Can be used for less reactive aryl halides under mild conditions. organic-chemistry.org

Iii. Mechanistic Investigations of 2 Chloro 3 Fluorophenylzinc Bromide Reactivity

Fundamental Reaction Pathways in Organozinc Chemistry

The celebrated Negishi cross-coupling reaction, a cornerstone of modern organic synthesis, provides a framework for understanding the reactivity of 2-chloro-3-fluorophenylzinc bromide. uni-muenchen.denobelprize.org This palladium-catalyzed process involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal complex, typically palladium(0). nobelprize.orglibretexts.org This fundamental transformation involves the insertion of the metal into the carbon-halogen bond, leading to a change in the oxidation state of the metal, for instance, from Pd(0) to Pd(II). youtube.com For aryl halides, this process is generally believed to proceed through a concerted mechanism. libretexts.orgnih.gov

The formation of organozinc reagents, such as this compound, itself begins with an oxidative addition, where zinc metal inserts into the carbon-halogen bond of the corresponding aryl halide. wikipedia.orgnih.gov The efficiency of this step can be influenced by various activating agents. nih.govnih.gov Studies have shown that the process involves two primary stages: the oxidative addition to form surface-bound organozinc intermediates, followed by their solubilization. nih.gov The nature of the halide in the aryl halide precursor also plays a significant role, with the reactivity order generally being I > Br > Cl. nih.gov

Kinetic studies have revealed that the nature of the organozinc species, whether it is a diorganozinc (R₂Zn) or an organozinc halide (RZnX), can affect the transmetalation kinetics. uni-muenchen.de Furthermore, the presence of salt additives, often generated during the synthesis of the organozinc reagent, can influence the reaction rate. uni-muenchen.de For instance, lithium salts can augment the concentration of a more reactive anionic Pd(0) species, thereby promoting the cross-coupling. nih.gov

Interestingly, research has uncovered the possibility of a second transmetalation step occurring between the Ar¹-Pd-Ar² intermediate and the organozinc reagent (Ar²-ZnX). nih.gov This can lead to the formation of homocoupling products (Ar²-Ar²) and dehalogenated byproducts (Ar¹H), highlighting the complexity of the reaction mechanism. uni-muenchen.denih.gov The balance between this second transmetalation and the subsequent reductive elimination step is critical in determining the product selectivity. nih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled on the palladium center form a new carbon-carbon bond, and the product is released from the metal. nobelprize.orgpitt.edu This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue. nobelprize.org The rate of reductive elimination is often the turnover-limiting step in the catalytic cycle. uni-muenchen.de

The facility of reductive elimination is influenced by the electronic properties of the ligands on the palladium and the nature of the coupling partners. uni-muenchen.denobelprize.org Electron-deficient ligands can promote this step. uni-muenchen.denobelprize.org For instance, the use of a chelating ligand containing both a phosphine (B1218219) and an electron-deficient olefin has been shown to accelerate reductive elimination. nih.gov The geometry of the palladium complex also plays a role; for example, a large bite angle in bidentate phosphine ligands can facilitate reductive elimination. nih.govacs.org In some cases, β-hydride elimination can compete with reductive elimination, leading to undesired byproducts. The choice of appropriate ligands is crucial to suppress such side reactions. nih.govorganic-chemistry.org

Computational Chemistry and Theoretical Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricate mechanisms of organometallic reactions. These theoretical approaches provide detailed insights into reaction pathways, transition states, and the interactions between catalysts and substrates.

Density Functional Theory (DFT) has been widely applied to model the catalytic cycles of cross-coupling reactions, including the Negishi coupling. nih.govresearchgate.net DFT calculations allow for the elucidation of the entire reaction pathway, providing energetic information for intermediates and transition states. This helps in identifying the rate-determining step and understanding the factors that control the reaction's efficiency and selectivity. uni-muenchen.de

For example, DFT studies have been used to investigate the cooperative effects of palladium and zinc in the oxidative addition and reductive elimination steps. researchgate.net These calculations have shown that while Pd-Zn interactions can have a detrimental effect on oxidative addition, they can favor reductive elimination. researchgate.net Furthermore, DFT has been instrumental in supporting the proposed mechanism involving a second transmetalation step, helping to rationalize the formation of homocoupling byproducts. nih.gov By modeling various reaction scenarios, DFT can guide experimental efforts to control the selectivity between cross-coupling and homocoupling pathways. nih.gov

A key strength of computational chemistry is its ability to characterize the transient species that are difficult to observe experimentally, such as transition states. DFT calculations can provide detailed geometric and electronic structures of transition states, offering a molecular-level understanding of how bonds are formed and broken. researchgate.net

In the context of the Negishi reaction, DFT has been used to study the interactions between the palladium catalyst and the substrates. These studies can reveal how different ligands influence the stability of intermediates and the energy barriers of the elementary steps. chemrxiv.org For instance, computational models can explain why certain ligands are more effective at promoting reductive elimination over competing pathways like β-hydride elimination. By understanding these catalyst-substrate interactions, it is possible to rationally design more efficient and selective catalysts for specific cross-coupling reactions. organic-chemistry.org

Interactive Data Table: Key Mechanistic Steps in Negishi Cross-Coupling

Mechanistic StepDescriptionKey Influencing Factors
Oxidative Addition Insertion of Pd(0) into the carbon-halogen bond of an aryl halide to form a Pd(II) species. nobelprize.orglibretexts.orgNature of the halide (I > Br > Cl), ligand electronics and sterics. libretexts.orgnih.gov
Transmetalation Transfer of the organic group from the organozinc reagent to the Pd(II) complex. nobelprize.orgacs.orgReactivity of the organozinc species, presence of salt additives. uni-muenchen.denih.gov
Reductive Elimination Formation of the C-C bond between the two organic partners on the Pd center, regenerating Pd(0). nobelprize.orgpitt.eduLigand electronics (electron-deficient ligands promote), geometry of the complex. uni-muenchen.denobelprize.orgnih.gov

Advanced Spectroscopic Characterization of Organozinc Intermediates

Direct observation of the organozinc species present in a reaction mixture provides invaluable insight into the reaction mechanism. While this compound itself may not be extensively documented in dedicated spectroscopic studies, the characterization of analogous organozinc halides serves as a robust framework for understanding its behavior. These studies reveal a complex solution-state existence, often involving multiple, interconverting species.

In-situ (in the reaction mixture) monitoring techniques are indispensable for observing reactive and transient species without the need for isolation. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the solution-phase speciation of organozinc compounds. escholarship.orguci.edu ¹H NMR spectroscopy can track the formation of organozinc reagents and monitor their consumption over the course of a reaction. However, the interpretation can be complex due to rapid equilibria, such as the Schlenk equilibrium, which can lead to averaged signals. nih.govchemrxiv.org For instance, the equilibrium between the organozinc halide (RZnX), the diorganozinc species (R₂Zn), and zinc dihalide (ZnX₂) is often fast on the NMR timescale. nih.gov Despite this, NMR remains a primary method for identifying the predominant species in solution. nih.govuu.nl Studies on related systems have shown that the chemical environment, including solvent and salt additives, significantly impacts which species is dominant. nih.govnih.gov

Infrared (IR) Spectroscopy: In-situ IR spectroscopy allows for real-time tracking of a reaction by monitoring the characteristic vibrational frequencies of functional groups. spectroscopyonline.com For reactions involving this compound, one could monitor the disappearance of the C-Br stretching vibration of the corresponding aryl bromide precursor and the appearance of new bands associated with the carbon-zinc bond of the product. This technique is particularly useful for determining reaction kinetics and identifying the buildup of any intermediate species that have a distinct IR signature. spectroscopyonline.com

Table 1: Application of In-situ Spectroscopic Techniques for Organozinc Reagent Analysis
TechniqueInformation ObtainedTypical Observations for Organozinc SystemsRelevance to this compound
NMR Spectroscopy- Species identification (RZnX, R₂Zn)
  • Solution-state structure and equilibria (Schlenk)
  • Reaction kinetics
  • - Averaged signals due to fast exchange between species.
  • Chemical shifts sensitive to solvent and additives (e.g., LiCl). nih.gov
  • Can be used to determine the ratio of different zinc species in solution. nih.gov
  • Provides insight into the dominant form of the reagent in solution and its equilibrium with the corresponding diorganozinc compound.
    Infrared (IR) Spectroscopy- Reaction progress monitoring
  • Identification of functional groups
  • Detection of transient intermediates
  • - Tracking consumption of alkyl/aryl halide starting material.
  • Observing changes in C-X and the emergence of C-Zn bond-related vibrations.
  • Allows for real-time monitoring of its formation from 2-chloro-3-fluoro-1-bromobenzene and subsequent reactions.

    X-ray Absorption Spectroscopy (XAS): XAS is a premier technique for elucidating the precise local geometric and electronic structure of metal centers in non-crystalline samples, making it ideal for solution-state studies. nih.govrsc.orgnih.gov The technique is element-specific, allowing one to probe the zinc K-edge to get a clear picture of the zinc atom's coordination environment. chemrxiv.orgchemrxiv.org XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govrsc.org

    XANES provides information about the oxidation state and coordination geometry (e.g., tetrahedral vs. linear) of the zinc atom. rsc.orgchemrxiv.org

    EXAFS gives precise information about the number, type, and distance of atoms in the immediate vicinity of the zinc center. nih.gov Computational modeling combined with XAS data has been used to clarify the solvation states of various organozinc reagents in solvents like THF, revealing the existence of multiple coordination states at room temperature. chemrxiv.orgchemrxiv.orgchemrxiv.org

    Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is a technique that detects species with unpaired electrons (paramagnetic species). youtube.comyoutube.com Most stable organozinc compounds, including this compound, are diamagnetic (all electrons are paired) and thus "EPR silent." youtube.com However, EPR is highly valuable for studying reaction mechanisms that may involve:

    Single-electron transfer (SET) pathways, which would generate radical intermediates.

    The involvement of paramagnetic transition metal catalysts (e.g., in Negishi cross-coupling reactions). biointerfaceresearch.com

    The characterization of any paramagnetic impurities or degradation products. youtube.com

    Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is an exceptionally gentle ionization technique that allows for the transfer of intact, non-covalent aggregates and ionic species from solution to the gas phase for detection. nih.govresearchgate.net This makes it a powerful tool for characterizing the complex mixtures of aggregates and zincate species that organozinc reagents form in solution. researchgate.netuni-muenchen.de Studies on various organozinc halides have used ESI-MS to identify a range of anionic "ate" complexes, such as [RZnX₂]⁻ and polynuclear species like [Zn₂(Alkyl)₃Cl₂]⁻. nih.govacs.orgcipsm.de The formation of these higher-order aggregates is often promoted by the presence of halide ligands, which act as bridges. acs.orgcipsm.de The relative intensities of the observed ions in the mass spectrum can correlate with their equilibrium distribution in the solution phase, providing a snapshot of the complex speciation. acs.orgcipsm.de

    Role of Ligands and Aggregation Phenomena

    The chemical behavior of this compound in solution is not solely defined by the isolated molecule but is profoundly shaped by its interactions with solvent molecules, salt additives (ligands), and other organozinc molecules (aggregation).

    The coordination of Lewis basic ligands to the zinc center is a key factor in modulating the reactivity of organozinc reagents. youtube.com The zinc atom in an organozinc halide like this compound is Lewis acidic and seeks to achieve coordination saturation. wikipedia.org

    Solvent Effects: Coordinating solvents like tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF) can act as ligands, binding to the zinc center. This coordination increases the electron density on the zinc, which in turn enhances the nucleophilicity of the attached organic group (the 2-chloro-3-fluorophenyl moiety), making it more reactive toward electrophiles. youtube.com

    Salt Additives: The addition of salts, particularly lithium chloride (LiCl), is a common strategy to enhance the reactivity of organozinc reagents. LiCl breaks down oligomeric organozinc aggregates by forming mixed zincate species (e.g., RZnX·LiCl). uni-muenchen.de This deaggregation leads to smaller, more soluble, and often more reactive species in solution. nih.gov The presence of halide ions is crucial for the formation of "zincate" species that are believed to be the active nucleophiles in palladium-catalyzed cross-coupling reactions. wikipedia.org The choice of solvent and salt additives can therefore be used to fine-tune the reactivity and selectivity of the organozinc reagent. researchgate.net

    Table 2: Influence of Ligands on Organozinc Reagent Properties
    Ligand TypeExampleEffect on Organozinc SpeciesImpact on Reactivity
    Coordinating SolventTHF, Dioxane- Solvates the zinc center.
  • Can help break down large aggregates. uu.nl
  • Increases solubility and enhances the nucleophilicity of the organic group. youtube.com
    Salt AdditiveLiCl, LiBr- Breaks down aggregates by forming mixed zincate complexes. uni-muenchen.de
  • Alters the Schlenk equilibrium. researchgate.net
  • Significantly increases solubility and reactivity, especially in cross-coupling reactions. nih.govuni-muenchen.de
    Amine/Amino Alcohol(-)-N,N-Diisopropylephedrine (DISE)Forms a chiral coordination complex with the zinc center.Used in asymmetric synthesis to induce enantioselectivity and accelerate reactions. youtube.com

    In the absence of strong coordinating ligands, organozinc halides like this compound tend to form aggregates in solution. uu.nlwikipedia.org The halide atoms can act as bridging ligands between two or more zinc centers, leading to the formation of dimers, trimers, or larger oligomeric structures. wikipedia.org This aggregation is a consequence of the zinc atom's tendency to expand its coordination sphere. uu.nl

    This aggregation behavior has profound mechanistic implications:

    Reduced Reactivity: Aggregated species are generally less reactive than their monomeric counterparts because the organic groups are sterically hindered and less accessible.

    Schlenk Equilibrium: Aggregation is intimately tied to the Schlenk equilibrium (2 RZnX ⇌ R₂Zn + ZnX₂). The position of this equilibrium, and thus the concentration of the more reactive diorganozinc species, is influenced by factors that affect aggregation, such as solvent, temperature, and concentration. wikipedia.org

    Active Species: The true reactive species in a given transformation may be a minor, non-aggregated component of the solution mixture. For example, in Negishi couplings, it is often a monomeric organozinc species or a specific zincate that participates in the crucial transmetalation step with the palladium catalyst. uni-muenchen.dewikipedia.org

    Understanding and controlling the aggregation state through the rational choice of solvents and additives is therefore a cornerstone of harnessing the synthetic potential of this compound and related organozinc reagents. uni-muenchen.deresearchgate.net

    Iv. Applications of 2 Chloro 3 Fluorophenylzinc Bromide in Carbon Carbon Bond Forming Reactions

    Palladium-Catalyzed Negishi Cross-Coupling Reactions

    The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a premier method for constructing carbon-carbon bonds. The general catalytic cycle involves oxidative addition of the organic halide to the Pd(0) center, transmetalation with the organozinc reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.

    Based on established Negishi coupling protocols, 2-Chloro-3-fluorophenylzinc bromide would be expected to couple with a wide array of aryl and heteroaryl halides (bromides, iodides, and activated chlorides). The reactivity of the halide partner generally follows the order I > Br > Cl. The presence of both chlorine and fluorine substituents on the phenylzinc reagent introduces electronic and steric factors that would influence reaction outcomes. These reactions are foundational for creating complex biaryl and heteroaryl-aryl structures, which are prevalent in medicinal chemistry.

    The success of a Negishi coupling reaction is heavily dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination. For a substrate like this compound, ligand selection would be critical to ensure efficient coupling and prevent side reactions.

    Table 1: Commonly Used Ligands for Palladium-Catalyzed Cross-Coupling and Their Intended Effects

    Ligand TypeExamplesRationale for Use
    Biaryl Monophosphines XPhos, SPhos, RuPhos, CPhosPromote efficient oxidative addition and reductive elimination, often providing high catalyst turnover numbers and accommodating sterically hindered substrates.
    N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer strong sigma-donation and thermal stability, making them effective for coupling less reactive chlorides.
    Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating and bulky, useful for activating challenging substrates and promoting reactions at lower temperatures.

    Catalyst optimization would involve screening various palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂, or palladacycles) in combination with these ligands to identify the system that provides the highest yield and selectivity for a given coupling partner.

    A key advantage of the Negishi reaction is its tolerance for a wide range of functional groups. It is anticipated that this compound would couple with aryl and heteroaryl halides containing sensitive functionalities such as esters, ketones, nitriles, and amides without prior protection. This tolerance is a significant benefit, streamlining synthetic routes to complex molecules. However, the specific limitations and compatibilities for this particular reagent would need to be determined empirically.

    While the coupling of this compound itself does not involve the creation of a new stereocenter at the biaryl linkage in most cases, stereoselective variants of cross-coupling reactions are crucial in modern synthesis. For instance, if the coupling partner possessed a chiral center, maintaining its stereochemical integrity would be paramount. The development of atroposelective Negishi couplings, which create axially chiral biaryls, is an advanced area where chiral ligands are used to control the stereochemistry of the product. While plausible, specific studies applying this to this compound are not currently reported.

    Other Transition Metal-Catalyzed Coupling Reactions

    Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. Nickel is particularly effective for coupling aryl chlorides and can exhibit different selectivity compared to palladium. It is conceivable that this compound could be effectively utilized in nickel-catalyzed Negishi-type reactions. These reactions often proceed under similar principles to their palladium counterparts, but the choice of ligand and reaction conditions can differ significantly. The development of such a protocol would broaden the synthetic utility of this reagent, especially for large-scale applications where catalyst cost is a major consideration.

    Cobalt-Catalyzed Reactions

    Cobalt catalysis offers a cost-effective and reactive alternative to traditional palladium-catalyzed cross-coupling reactions. For arylzinc reagents like this compound, cobalt catalysts facilitate coupling with various electrophiles, including aryl and heteroaryl bromides and chlorides. researchgate.net These reactions often proceed under mild conditions and demonstrate broad functional group tolerance. For instance, a catalytic system comprising CoCl₂ can effectively couple benzylic zinc reagents with aryl halides. researchgate.net While specific examples using this compound are not extensively documented in isolation, the principles extend to its use. Three-component coupling reactions, such as the difluoroalkylarylation of alkenes, have been successfully developed using arylzinc reagents in the presence of a cobalt catalyst, highlighting the formation of multiple C-C bonds in a single operation. nih.gov

    The mechanism of cobalt-catalyzed reactions involving arylzinc reagents is distinct from typical cross-coupling cycles. Detailed mechanistic studies support a pathway involving a Co(I)/Co(II)/Co(III) catalytic cycle. nih.govresearchgate.net The process is often initiated by the in situ formation of a cobalt(I) species. This potent reductant engages in a single electron transfer (SET) with an electrophile, such as an alkyl halide, leading to direct halogen atom abstraction and the formation of a radical intermediate. nih.govresearchgate.net

    The arylzinc reagent, for example, this compound, then undergoes transmetalation with the cobalt(II) species. The resulting aryl-cobalt complex can then react with the radical intermediate or another component in the reaction mixture, ultimately leading to the desired product and regenerating the active cobalt catalyst. Kinetic experiments have shown that arylzinc pivalates exhibit unique reactivity compared to conventional arylzinc halides, though both are viable in these catalytic cycles. researchgate.net

    Copper-Catalyzed Transformations

    Copper-catalyzed reactions represent a powerful method for constructing carbon-heteroatom and carbon-carbon bonds. In the context of this compound, copper catalysis can be employed for cross-coupling reactions, particularly with substrates that may be challenging for other metals. The mechanism for many copper-catalyzed cross-couplings of aryl halides is understood to proceed through a Cu(I)/Cu(III) catalytic cycle. nih.govrsc.org

    A critical factor in the success of these transformations is often the presence of a directing group on the substrate, which can accelerate the rate-limiting oxidative addition step. nih.govrsc.org For example, pyridyl or oxazoline (B21484) directing groups on an aryl bromide substrate have been shown to dramatically improve reactivity. nih.gov this compound could be coupled with such activated electrophiles. Furthermore, copper cyanide (CuCN) has proven to be an effective catalyst for the stereospecific coupling of organoboron "ate" complexes with a range of electrophiles, a strategy that could be adapted for organozinc reagents. nih.gov

    The table below illustrates potential copper-catalyzed cross-coupling reactions involving this compound.

    ElectrophileCatalyst SystemProduct Type
    2-(2-Bromophenyl)pyridineCu(I) salt2-(2-(2-chloro-3-fluorophenyl)phenyl)pyridine
    Allyl BromideCuCN1-(Allyl)-2-chloro-3-fluorobenzene
    Propargyl ChlorideCuCN1-(2-Chloro-3-fluorophenyl)prop-2-yne
    Benzoyl ChlorideCu(I) salt(2-Chloro-3-fluorophenyl)(phenyl)methanone

    Addition Reactions

    Beyond cross-coupling, this compound functions as a carbon nucleophile in addition reactions to unsaturated systems like carbonyls and alkynes.

    The reaction between an organozinc reagent and a carbonyl compound is a fundamental method for forming secondary and tertiary alcohols. The carbon atom bound to zinc in this compound is nucleophilic and readily attacks the electrophilic carbon of an aldehyde or ketone. masterorganicchemistry.com This addition breaks the C=O pi bond, creating a tetrahedral alkoxide intermediate. youtube.com A subsequent aqueous workup protonates the alkoxide to yield the final alcohol product. youtube.com This reaction is generally irreversible and provides a direct route to complex benzylic alcohols. masterorganicchemistry.com

    The following table details the expected products from the nucleophilic addition of this compound to various carbonyl compounds.

    Carbonyl SubstrateIntermediateFinal Product (after workup)
    FormaldehydeZinc alkoxide of (2-Chloro-3-fluorophenyl)methanol(2-Chloro-3-fluorophenyl)methanol (Primary Alcohol)
    AcetaldehydeZinc alkoxide of 1-(2-Chloro-3-fluorophenyl)ethanol1-(2-Chloro-3-fluorophenyl)ethanol (Secondary Alcohol)
    AcetoneZinc alkoxide of 2-(2-Chloro-3-fluorophenyl)propan-2-ol2-(2-Chloro-3-fluorophenyl)propan-2-ol (Tertiary Alcohol)
    CyclohexanoneZinc alkoxide of 1-(2-Chloro-3-fluorophenyl)cyclohexan-1-ol1-(2-Chloro-3-fluorophenyl)cyclohexan-1-ol (Tertiary Alcohol)

    Carbometalation is a powerful reaction involving the addition of an organometallic reagent across a carbon-carbon multiple bond. The addition of this compound to an alkyne, known as carbozincation, typically proceeds in a stereoselective syn-addition fashion. kyoto-u.ac.jp This process generates a new alkenylzinc species where the 2-chloro-3-fluorophenyl group and the zinc bromide are on the same side of the newly formed double bond. The resulting stereodefined alkenyl metal is a versatile intermediate that can be trapped with various electrophiles (e.g., protons, halogens, etc.) to produce highly substituted and stereochemically defined alkenes. kyoto-u.ac.jp This method is a direct route to complex alkenes that avoids the challenges of stereocontrol common in other olefination methods. kyoto-u.ac.jp

    Functionalization Reactions Beyond Direct Coupling

    The utility of this compound extends beyond simple two-component couplings to more complex multi-component reactions. These transformations allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step.

    A prime example is the cobalt-catalyzed three-component difunctionalization of alkenes. nih.gov In such a reaction, an alkene, an arylzinc reagent like this compound, and a third component like a difluoroalkyl bromide are combined. The catalyst orchestrates a cascade Csp³-Csp³ and Csp³-Csp² bond formation, leading to a complex product incorporating all three components with high regioselectivity. nih.gov Similarly, cobalt(III)-catalyzed three-component reactions involving an amide, a diene, and an aldehyde have been developed, where an organometallic reagent could conceivably replace one component to generate highly functionalized products with excellent stereocontrol. nih.gov These advanced strategies highlight the role of organozinc reagents in sophisticated functionalization reactions that build molecular complexity efficiently.

    Carboxylation Reactions with Carbon Dioxide

    The reaction of this compound with carbon dioxide represents a direct method for the synthesis of 2-chloro-3-fluorobenzoic acid. This transformation is typically achieved by first preparing the corresponding Grignard reagent, 2-chloro-3-fluorophenylmagnesium bromide, from 1-bromo-2-chloro-3-fluorobenzene. The Grignard reagent is then transmetalated with a zinc halide, such as zinc chloride, to form the more selective and less reactive organozinc compound. Subsequent exposure to solid carbon dioxide (dry ice) or gaseous CO2 leads to the formation of a zinc carboxylate, which upon acidic workup, yields the desired carboxylic acid.

    The use of the organozinc intermediate, as opposed to the direct carboxylation of the Grignard reagent, can offer advantages in terms of functional group tolerance and selectivity, although the direct carboxylation of Grignard reagents is also a widely practiced method. orgsyn.org The general scheme for this reaction starting from the Grignard reagent is depicted below:

    General Reaction Scheme:

    R-MgBr + ZnBr₂ → R-ZnBr + MgBr₂ (where R = 2-chloro-3-fluorophenyl)

    R-ZnBr + CO₂ → R-COOZnBr

    R-COOZnBr + H₃O⁺ → R-COOH + Zn²⁺ + Br⁻ + H₂O

    While specific research findings on the carboxylation of this compound are not extensively detailed in publicly available literature, the general methodology for the carboxylation of aryl Grignard and organozinc reagents is well-established. The following table provides representative examples of carboxylation reactions of similar aryl Grignard reagents to illustrate the typical conditions and outcomes.

    Table 1: Representative Examples of Carboxylation of Aryl Grignard Reagents with Carbon Dioxide

    Aryl Halide PrecursorGrignard ReagentReaction ConditionsProductYield (%)
    BromobenzenePhenylmagnesium bromide1. THF, rt2. CO₂ (s), then H₃O⁺Benzoic acid~85-95
    4-Bromotoluene4-Tolylmagnesium bromide1. Ether, rt2. CO₂ (g), then H₃O⁺4-Methylbenzoic acid~80-90
    4-Chloro-3-fluorobromobenzene4-Chloro-3-fluorophenylmagnesium bromide1. THF, 0 °C to rt2. CO₂ (s), then H₃O⁺4-Chloro-3-fluorobenzoic acidNot specified

    Note: The table presents generalized conditions and typical yield ranges based on established organic chemistry principles for Grignard carboxylation. Specific yields can vary based on precise reaction conditions and substrate.

    Electrophilic Amination Reactions

    Electrophilic amination provides a powerful tool for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction allows for the synthesis of N-substituted 2-chloro-3-fluoroanilines, which are valuable precursors in medicinal chemistry and materials science. The reaction involves the treatment of the organozinc reagent with an electrophilic aminating agent.

    Various electrophilic nitrogen sources have been developed for such transformations. These include N-chloroamines, O-acyl hydroxylamines, and O-sulfonyloximes. organic-chemistry.orgwiley-vch.de The reaction often benefits from the presence of a transition metal catalyst, such as copper or iron, to facilitate the C-N bond formation. wiley-vch.de A transition-metal-free approach using N-chloroamines in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA) has also been reported for aryl Grignard reagents, a protocol that could potentially be adapted for the corresponding organozinc compound. organic-chemistry.orgresearchgate.net

    The general pathway involves the nucleophilic attack of the organozinc reagent on the electrophilic nitrogen atom of the aminating agent, leading to the formation of the desired aniline (B41778) derivative.

    General Reaction Scheme (using an N-chloroamine):

    R-ZnBr + R'₂N-Cl → R-NR'₂ + ZnBrCl (where R = 2-chloro-3-fluorophenyl and R' can be various alkyl or aryl groups)

    Table 2: Representative Examples of Electrophilic Amination of Aryl Grignard Reagents

    Aryl Grignard ReagentElectrophilic Aminating AgentCatalyst/AdditiveProductYield (%)Reference
    Phenylmagnesium bromideN-ChloromorpholineTMEDAN-Phenylmorpholine93 organic-chemistry.org
    4-Methoxyphenylmagnesium bromideN-ChloropiperidineTMEDA1-(4-Methoxyphenyl)piperidine92 organic-chemistry.org
    2-Thienylmagnesium chlorideN-ChlorodiethylamineTMEDAN,N-Diethyl-2-thiophenamine85 organic-chemistry.org
    Phenylmagnesium bromide4,4,5,5-Tetramethyl-1,3-dioxolan-2-one O-phenylsulfonyloximeNoneAniline (after hydrolysis)97 organic-chemistry.org

    Note: This table provides examples from the literature for the electrophilic amination of aryl Grignard reagents to illustrate the scope and potential of this reaction type for aryl organozinc halides.

    V. Research Frontiers and Future Directions in 2 Chloro 3 Fluorophenylzinc Bromide Chemistry

    Development of Novel and Sustainable Synthetic Routes

    Future research in this area is expected to focus on developing more sustainable and efficient synthetic protocols. Key areas of exploration will likely include:

    Activated Zinc Methods: The reactivity of zinc metal can be significantly enhanced through various activation methods. Research into the use of Rieke zinc, prepared by the reduction of ZnCl₂ with an alkali metal, or other chemically activated zinc powders could lead to milder reaction conditions and improved yields for the synthesis of 2-Chloro-3-fluorophenylzinc bromide. nih.gov

    Continuous Flow Synthesis: Continuous flow technologies offer significant advantages in terms of safety, scalability, and process control for the synthesis of reactive intermediates like organozinc reagents. acs.orgresearchgate.net Future work could involve the development of a continuous flow process for the preparation of this compound, allowing for its on-demand generation and immediate use in subsequent reactions. This approach minimizes the handling and storage of this potentially sensitive reagent.

    Mechanistic Understanding of Formation: Detailed mechanistic studies on the formation of aryl zinc reagents, employing techniques like single-particle fluorescence microscopy, can provide crucial insights into the oxidative addition and solubilization steps. nih.govacs.orgnih.govescholarship.org Understanding these fundamental processes for this compound would enable the rational design of more efficient and reliable synthetic methods. nih.govacs.org

    A comparative look at potential synthetic strategies is presented in Table 1.

    Synthetic RoutePrecursorKey Features & Future Research Focus
    Direct Zinc Insertion 1-Bromo-2-chloro-3-fluorobenzeneOptimization of zinc activation (e.g., Rieke Zinc), investigation of solvent effects, and development of sonochemical or mechanochemical methods to improve efficiency and sustainability.
    Halogen-Zinc Exchange 1-Iodo-2-chloro-3-fluorobenzeneExploration of milder exchange reagents and catalytic methods to broaden substrate scope and functional group tolerance.
    Transmetalation 2-Chloro-3-fluorophenyllithium or Grignard reagentDevelopment of more functional group tolerant lithium or magnesium precursors and optimization of transmetalation conditions to ensure high yields and purity of the target organozinc reagent.

    Table 1: Potential Synthetic Routes to this compound and Avenues for Future Research.

    Exploration of Emerging Catalytic Systems for Enhanced Performance

    The primary application of this compound is anticipated to be in palladium- or nickel-catalyzed Negishi cross-coupling reactions. nih.govresearchgate.netorganic-chemistry.orgmit.edumit.edu The development of highly efficient and selective catalytic systems is paramount for maximizing the synthetic utility of this reagent.

    Future research will likely concentrate on the following areas:

    Advanced Phosphine (B1218219) Ligands: The performance of palladium and nickel catalysts is heavily influenced by the nature of the phosphine ligands. The development and application of new generations of bulky and electron-rich biarylphosphine ligands, such as those from the Buchwald and Fu groups, could significantly enhance the efficiency of cross-coupling reactions involving the sterically hindered this compound. organic-chemistry.org

    N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines in cross-coupling catalysis, often providing superior stability and reactivity. The exploration of novel NHC-palladium and NHC-nickel complexes as catalysts for reactions with this compound could lead to improved yields and broader substrate scope.

    Earth-Abundant Metal Catalysis: To enhance the sustainability of cross-coupling reactions, there is a growing interest in replacing precious metals like palladium with more abundant and less expensive alternatives such as iron, cobalt, and copper. mdpi.com A significant future direction will be the development of effective iron- or cobalt-based catalytic systems for the cross-coupling of this compound with various electrophiles.

    Table 2 provides a summary of potential catalytic systems for future investigation.

    Catalyst SystemMetalLigand TypePotential Advantages & Research Focus
    Palladium-Based PdBiarylphosphines, NHCsHigh efficiency and functional group tolerance. Research will focus on optimizing ligand design for the specific steric and electronic properties of the substrate.
    Nickel-Based NiPhosphines, NHCsCost-effective alternative to palladium, potentially offering different reactivity and selectivity profiles.
    Iron/Cobalt-Based Fe, CoPincer ligands, NHCsSustainable and economical. A key research challenge is to achieve high catalytic activity and broad applicability comparable to precious metal systems. mdpi.com

    Table 2: Emerging Catalytic Systems for Cross-Coupling Reactions with this compound.

    Advanced Mechanistic Studies for Rational and Predictive Reaction Design

    A deep understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for the rational design of improved synthetic methods and catalytic systems. While specific mechanistic data for this compound is absent, general principles from organozinc chemistry can guide future investigations.

    Key areas for advanced mechanistic studies include:

    Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and intermediates involved in the formation of this compound and its subsequent cross-coupling reactions. This can help in understanding the role of ligands and predicting the outcome of reactions.

    In-situ Spectroscopic Techniques: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can allow for the direct observation of reactive intermediates and provide kinetic data on the catalytic cycle.

    Kinetics and Isotope Effect Studies: Detailed kinetic studies and the measurement of kinetic isotope effects can help to elucidate the rate-determining steps of the catalytic cycle and provide a clearer picture of the reaction mechanism.

    Expansion of Synthetic Utility in Complex Molecule Synthesis and Pharmaceutical Intermediates

    The presence of both chloro and fluoro substituents makes this compound a valuable building block for the synthesis of complex molecules, particularly those with relevance to the pharmaceutical and agrochemical industries.

    Future research should focus on demonstrating the synthetic utility of this reagent in the following areas:

    Synthesis of Fluorinated Biaryls: The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. This compound could serve as a key reagent for the synthesis of novel fluorinated biaryl compounds, which are common motifs in many drug candidates.

    Preparation of Heterocyclic Compounds: Many biologically active molecules contain heterocyclic cores. The development of methods to couple this compound with functionalized heterocyclic halides would open up new avenues for the synthesis of complex pharmaceutical intermediates. beilstein-journals.org

    Late-Stage Functionalization: The ability to introduce the 2-chloro-3-fluorophenyl moiety at a late stage in a synthetic sequence is highly desirable in medicinal chemistry for the rapid generation of analog libraries. Research into mild and highly selective coupling conditions will be critical for this application.

    The potential applications in the synthesis of complex molecules are vast and represent a significant frontier for this yet-to-be-fully-explored organozinc reagent.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.